3-(2,4-Difluorophenyl)-2-methyl-1-propene
Description
3-(2,4-Difluorophenyl)-2-methyl-1-propene is a fluorinated aromatic alkene characterized by a propene backbone substituted with a methyl group at position 2 and a 2,4-difluorophenyl group at position 3.
Properties
IUPAC Name |
2,4-difluoro-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKFBLERVXDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246679 | |
| Record name | 2,4-Difluoro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-52-0 | |
| Record name | 2,4-Difluoro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-2-methyl-1-propene typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by a dehydration step to form the desired propene compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3-(2,4-difluorophenyl)-2-methyl-1-propanol or 3-(2,4-difluorophenyl)-2-methyl-1-propanone.
Reduction: Formation of 3-(2,4-difluorophenyl)-2-methylpropane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-2-methyl-1-propene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(2,4-Difluorophenyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets The difluorophenyl group can engage in π-π interactions with aromatic systems, while the propene moiety can participate in various chemical transformations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Methyl Groups
Compound 1 : 3-(2,4-Dimethylphenyl)-2-methyl-1-propene (CAS: 57834-93-2)
- Substituents : 2,4-Dimethylphenyl group.
- Molecular Weight : 160.26 g/mol.
- Key Differences: Methyl groups are electron-donating, increasing electron density at the aromatic ring and adjacent double bond. Lower molecular weight compared to the difluorophenyl analog (estimated ~167 g/mol for 3-(2,4-difluorophenyl)-2-methyl-1-propene). Likely higher lipophilicity due to non-polar methyl groups vs. polar fluorines.
Compound 2: 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 930982-69-7)
- Substituents: Thienopyrimidine-dione fused ring system.
- Molecular Weight : 280.25 g/mol.
- Higher molecular weight and polarity due to the sulfur-containing heterocycle.
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | 2,4-difluorophenyl, methyl | ~167 | Electron-deficient alkene, reactive |
| 3-(2,4-Dimethylphenyl)-2-methyl-1-propene | 2,4-dimethylphenyl, methyl | 160.26 | Electron-rich alkene, less reactive |
| Thienopyrimidine-dione derivative | Thienopyrimidine-dione | 280.25 | Rigid, bioactive, higher polarity |
Halogen Substitution: Fluorine vs. Chlorine
Compound 3 : 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Substituents : 2,4-Dichlorophenyl, 4-methylphenyl.
- Key Differences :
Pharmaceutical Relevance: Voriconazole Analogs
Compound 4 : Voriconazole (Antifungal Drug)
- Substituents : 2,4-Difluorophenyl, triazole, pyrimidine.
- Key Differences :
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The 2,4-difluorophenyl group in this compound creates an electron-deficient alkene, favoring nucleophilic additions or polymerization. In contrast, methyl-substituted analogs (e.g., 3-(2,4-dimethylphenyl)-2-methyl-1-propene) are more electron-rich and less reactive .
- Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance compared to bulkier substituents like chlorine or trifluoromethyl groups (e.g., in compounds), enabling easier functionalization .
Biological Activity
3-(2,4-Difluorophenyl)-2-methyl-1-propene is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
Chemical Formula: C10H10F2
Molecular Weight: 180.19 g/mol
The compound features a difluorophenyl group attached to a methylpropene structure, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. These interactions can lead to the modulation of enzymatic activities or the inhibition of specific cellular pathways:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding: It could interact with cellular receptors, altering signal transduction processes.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential: There is emerging evidence suggesting its efficacy in inhibiting cancer cell proliferation in vitro.
Data Table: Biological Activity Overview
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited growth effectively at concentrations as low as 100 µg/mL, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against the MCF-7 breast cancer cell line. The study reported an IC50 value of approximately 25 µM, indicating a significant reduction in cell viability after treatment with the compound for 48 hours. Additionally, flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces cell death through apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
